molecular formula C19H20N4O6S B12173764 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B12173764
M. Wt: 432.5 g/mol
InChI Key: GYGMWYWEGMFGMP-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, a piperazine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Ring: This can be achieved by reacting an appropriate ortho-diamine with a nitrosating agent under acidic conditions.

    Sulfonylation: The benzoxadiazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Introduction: The sulfonylated benzoxadiazole is reacted with piperazine under reflux conditions.

    Attachment of the Dimethoxyphenyl Group: Finally, the piperazine derivative is reacted with a 3,4-dimethoxybenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features may allow it to interact with biological targets in a specific manner, leading to therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group and benzoxadiazole ring are key features that enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct profile of interactions and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N4O6S

Molecular Weight

432.5 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C19H20N4O6S/c1-27-15-7-6-13(12-16(15)28-2)19(24)22-8-10-23(11-9-22)30(25,26)17-5-3-4-14-18(17)21-29-20-14/h3-7,12H,8-11H2,1-2H3

InChI Key

GYGMWYWEGMFGMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43)OC

Origin of Product

United States

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